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Compound of Interest

Compound Name: 4-Aminomethylphenylacetic acid

Cat. No.: B073130

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-
Aminomethylphenylacetic acid (molecular formula CoH11NO2, molecular weight 165.19 g/mol
).[1] Due to the limited availability of published experimental spectra for this specific compound,
the data presented herein is a combination of predicted values and analysis based on
structurally analogous compounds. This document aims to serve as a valuable resource for the
identification and characterization of 4-Aminomethylphenylacetic acid in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 4-Aminomethylphenylacetic acid.

'H NMR Spectroscopy

Table 1: Predicted tH NMR Chemical Shifts
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Chemical Shift (5,

Protons Multiplicity Integration
ppm)
H-a ~72-7.4 d 2H
H-b ~72-74 d 2H
H-c ~3.8-4.0 s 2H
H-d ~3.6 S 2H
H-e ~1.5 - 2.5 (broad) s 2H
H-f ~10.0 - 12.0 (broad) S 1H

Predicted in a polar aprotic solvent like DMSO-des. Chemical shifts are referenced to
tetramethylsilane (TMS) at O ppm.

3C NMR Spectroscopy

Table 2: Predicted 3C NMR Chemical Shifts

Carbon Chemical Shift (o, ppm)
C-1 ~172 - 174

C-2 ~40 - 42

C-3 ~135-137

C-4,C-8 ~129-131

C-5, C-7 ~128 - 130

C-6 ~140 - 142

C-9 ~45 - 47

Predicted in a polar aprotic solvent like DMSO-ds. Chemical shifts are referenced to TMS at 0
ppm.

Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?)

Functional Group

Description

Primary amine stretch (two

3300 - 3500 N-H
bands)
Carboxylic acid stretch (very
2500 - 3300 O-H
broad)
2850 - 3000 C-H Aromatic and aliphatic stretch
Carboxylic acid carbonyl
~1700 C=0
stretch
1550 - 1650 N-H Primary amine bend
1600, 1450 Cc=C Aromatic ring stretch
1200 - 1350 C-N Aromatic amine stretch

Predicted for a solid sample (e.g., KBr pellet or ATR).

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z lon

165 [M]* (Molecular lon)
148 [M - NHs]*

120 [M - COOH]J*

91 [C7H7]* (Tropylium ion)

Predicted for Electron lonization (El) mass spectrometry.

Experimental Protocols
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The following are generalized protocols for acquiring the spectroscopic data. Instrument-
specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 4-Aminomethylphenylacetic acid in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, D20).

e |[nternal Standard: Add a small amount of an internal reference standard, such as
tetramethylsilane (TMS), if not already present in the solvent.

o Data Acquisition:

o Acquire a *H NMR spectrum to determine proton chemical shifts, multiplicities, and
integration.

o Acquire a 13C NMR spectrum to identify the chemical shifts of the carbon atoms.

o If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structural
elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium
bromide (KBr) powder using an agate mortar and pestle.

o Place the mixture into a pellet die and apply pressure with a hydraulic press to form a
transparent pellet.

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of the solid sample directly onto the ATR crystal.
o Apply pressure to ensure good contact between the sample and the crystal.

o Data Acquisition:
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o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Place the sample in the instrument and acquire the IR spectrum, typically in the range of
4000-400 cm~1.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

« lonization: Introduce the sample into the mass spectrometer. Common ionization techniques
for small molecules include Electron lonization (EIl) or Electrospray lonization (ESI).

o Data Acquisition:

o Acquire a full scan mass spectrum to determine the molecular weight and identify the
molecular ion peak.

o Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain
fragmentation data, which aids in structural confirmation.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a small
molecule like 4-Aminomethylphenylacetic acid.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-Aminomethylphenylacetic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073130#4-aminomethylphenylacetic-acid-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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